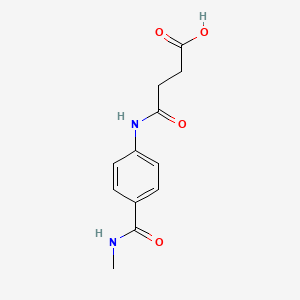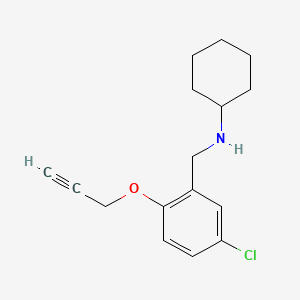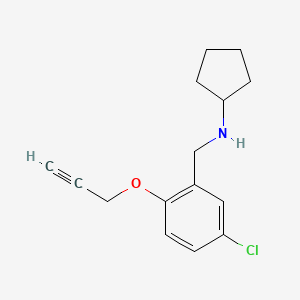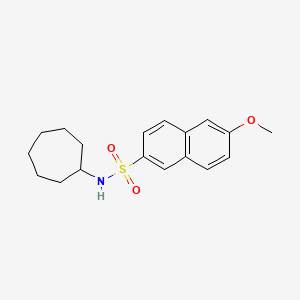![molecular formula C16H13N5S B603415 3-(3-苄基[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯胺 CAS No. 1216066-84-0](/img/structure/B603415.png)
3-(3-苄基[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
科学研究应用
3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for enzyme inhibition studies and as a probe in biochemical assays.
Materials Science: Its unique structural features allow it to be used in the design of novel materials with specific electronic or optical properties.
作用机制
Target of Action
The primary targets of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are PARP-1 and EGFR . These targets are crucial in the development of new-generation anti-cancer agents .
Mode of Action
This compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . This dual inhibition is significant as it can lead to the induction of apoptosis in cancer cells .
Biochemical Pathways
The compound affects the pathways related to apoptosis and cell cycle regulation . Specifically, it upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to the arrest of the cell cycle at the G2/M phase .
Result of Action
The compound exhibits potent cytotoxic activities against MDA-MB-231 cells . It induces apoptosis in these cells by 38-fold compared to the control . This result is consistent with the compound’s mode of action and its impact on biochemical pathways.
生化分析
Biochemical Properties
The biochemical properties of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are largely determined by its ability to interact with various biomolecules. It has been found to inhibit several enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These interactions are likely due to the compound’s ability to form hydrogen bonds, which allows it to bind to the active sites of these enzymes .
Cellular Effects
In terms of cellular effects, 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been found to exhibit cytotoxic activities against certain cancer cell lines . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This effect is associated with the upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and the downregulation of the Bcl2 level .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with various biomolecules. It has been found to inhibit the activity of PARP-1 and EGFR, two proteins that play crucial roles in cell proliferation and survival . The compound’s ability to bind to the active sites of these proteins has been confirmed through molecular docking studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or aniline moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Known for their unique interaction with different biological targets.
Uniqueness
What sets 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct pharmacological profiles. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c17-13-8-4-7-12(10-13)15-20-21-14(18-19-16(21)22-15)9-11-5-2-1-3-6-11/h1-8,10H,9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJHHLGGJVOGTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide](/img/structure/B603334.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}nicotinamide](/img/structure/B603339.png)
![2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B603340.png)
![N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B603341.png)

![3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603343.png)


![Ethyl 1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B603350.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603351.png)
amine](/img/structure/B603353.png)

![1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603355.png)
